trans-13-Methyltetradec-2-enal
Description
trans-13-Methyltetradec-2-enal is a branched unsaturated aldehyde with a 14-carbon backbone (tetradec), a trans-configuration double bond at position 2, and a methyl substituent at position 13. The aldehyde group (-CHO) and trans-alkene configuration suggest reactivity typical of α,β-unsaturated aldehydes, such as participation in nucleophilic additions or oxidation reactions. The methyl branch at position 13 may influence physical properties like boiling point or solubility compared to linear analogs .
Properties
Molecular Formula |
C15H28O |
|---|---|
Molecular Weight |
224.38 g/mol |
IUPAC Name |
(E)-13-methyltetradec-2-enal |
InChI |
InChI=1S/C15H28O/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h10,12,14-15H,3-9,11,13H2,1-2H3/b12-10+ |
InChI Key |
XCQVBFWYULNOQE-ZRDIBKRKSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCC/C=C/C=O |
Canonical SMILES |
CC(C)CCCCCCCCCC=CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemical Effects : The trans-configuration in both This compound and (E)-Tetradec-2-enal ensures planar geometry around the double bond, influencing intermolecular interactions and spectroscopic signatures (e.g., NMR coupling constants) .
- Biological Relevance: Linear aldehydes like (E)-Tetradec-2-enal are known as insect pheromones, while branched analogs may exhibit modified bioactivity due to structural variations .
- Synthetic Utility : Lactones (e.g., 13-Methyloxacyclotetradecan-2-one) are valuable in fragrance and polymer industries, whereas α,β-unsaturated aldehydes serve as intermediates in organic synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
